

1-(2-Furoyl)piperidin-4-amine structure elucidation

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(2-Furoyl)piperidin-4-amine

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An In-Depth Technical Guide to the Structure Elucidation of **1-(2-Furoyl)piperidin-4-amine**

Abstract

The definitive structural confirmation of novel or synthesized chemical entities is a cornerstone of chemical research and pharmaceutical development. **1-(2-Furoyl)piperidin-4-amine**, a molecule incorporating a piperidine scaffold, a primary amine, and a furoyl moiety, represents a compound class with significant potential in medicinal chemistry. This guide provides a comprehensive, technically-grounded walkthrough for the complete structure elucidation of this compound. It is designed for researchers and scientists, moving beyond a simple listing of techniques to explain the causal logic behind the analytical strategy. We will detail an integrated approach employing mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, and chromatography, demonstrating how orthogonal data streams converge to provide an unambiguous structural assignment.

Foundational Analysis: Molecular Formula and Purity Assessment

Before delving into the intricate details of atomic connectivity, two fundamental properties must be established: the exact molecular formula and the sample's purity. An impure sample can introduce extraneous signals in spectroscopic analyses, leading to erroneous interpretations.

High-Resolution Mass Spectrometry (HRMS) for Formula Verification

The initial and most critical step is to confirm the elemental composition. High-Resolution Mass Spectrometry, typically using Electrospray Ionization (ESI), provides a highly accurate mass measurement of the protonated molecule $[M+H]^+$.

Causality of Technique Choice: ESI is a soft ionization technique, meaning it is unlikely to cause in-source fragmentation. This ensures that the primary ion observed corresponds to the intact molecule, which is essential for accurate molecular weight determination. The high resolution of an Orbitrap or TOF analyzer allows for mass measurement with sufficient accuracy (typically < 5 ppm) to distinguish between isobaric formulas—different combinations of atoms that have the same nominal mass.

The expected molecular formula for **1-(2-Furoyl)piperidin-4-amine** is $C_{10}H_{14}N_2O_2$.^[1] The theoretical exact mass of the protonated molecule $[C_{10}H_{15}N_2O_2]^+$ can be calculated and compared against the experimental value to confirm the elemental composition.

Table 1: Theoretical Mass Data for **1-(2-Furoyl)piperidin-4-amine**

Property	Value	Source
Molecular Formula	$C_{10}H_{14}N_2O_2$	PubChem ^[1]
Molar Mass	194.23 g/mol	PubChem ^[1]
Theoretical $[M+H]^+$	195.11280 Da	Calculated

Chromatographic Purity Assessment

Ensuring the sample is pure is paramount. High-Performance Liquid Chromatography (HPLC) is the preferred method due to the compound's polarity and expected low volatility.

Logic of Method Design: The presence of a primary amine and a tertiary amide makes the molecule polar. A reversed-phase HPLC method is suitable, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.^[2] The amine group can cause peak tailing on standard silica-based C18 columns due to interaction with residual silanols. Therefore, using a

base-deactivated column or adding a modifier like trifluoroacetic acid (TFA) to the mobile phase is crucial.[3] TFA protonates the amine, improving peak shape and ensuring consistent retention. A gradient elution from a high-aqueous to a high-organic mobile phase is effective for separating polar compounds from potential nonpolar impurities.[4][5]

Experimental Protocol 1: Reversed-Phase HPLC Purity Analysis

- System: HPLC with UV-Vis Diode Array Detector (DAD).
- Column: C18 reversed-phase column, base-deactivated (e.g., Ascentis RP-Amide), 4.6 x 150 mm, 3.5 μ m particle size.[2]
- Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.
- Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile (ACN).
- Gradient Program:
 - 0-2 min: 5% B
 - 2-15 min: Linear gradient from 5% to 95% B
 - 15-18 min: Hold at 95% B
 - 18-18.1 min: Return to 5% B
 - 18.1-22 min: Re-equilibration at 5% B
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: DAD, 254 nm (for general aromaticity) and 270 nm (furan chromophore).
- Sample Preparation: Dissolve 1 mg of the compound in 1 mL of 50:50 Water:ACN.
- Injection Volume: 5 μ L.

- Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Elucidating Connectivity: A Multi-Spectroscopic Approach

With purity and molecular formula confirmed, the next phase is to piece together the molecule's atomic framework. This is achieved by integrating data from FTIR, 1D NMR (^1H and ^{13}C), and 2D NMR.

Functional Group Identification: FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of chemical bonds, providing a rapid and definitive way to identify the functional groups present.

Trustworthiness of Data: FTIR is a self-validating technique in this context because the key functional groups—amine, amide, and furan—have highly characteristic and non-overlapping absorption bands. The presence of all expected bands and the absence of unexpected ones (e.g., a hydroxyl C-O stretch) provide strong evidence for the proposed structure.

Table 2: Expected FTIR Absorption Bands

Functional Group	Vibration Type	Expected Wavenumber (cm ⁻¹)	Rationale & Notes
Primary Amine	N-H Stretch (symmetric & asymmetric)	3400-3250 (two weak bands)	Confirms the -NH ₂ group.
Primary Amine	N-H Bend (scissoring)	1650-1580	Often overlaps with the Amide I band but should be visible.
Tertiary Amide	C=O Stretch (Amide I band)	~1640-1660	The frequency is lowered due to resonance with the furan ring and piperidine nitrogen. This is a strong, sharp peak and a key diagnostic marker. ^[6]
Furan Ring	C=C Stretch	~1580, ~1500	Characteristic of aromatic/heteroaromatic rings.
Furan Ring	C-O-C Stretch	~1250-1020	Confirms the ether linkage within the furan ring.
Piperidine/Alkyl	C-H Stretch	2950-2850	Saturated C-H bonds.

Experimental Protocol 2: Attenuated Total Reflectance (ATR)-FTIR

- System: FTIR spectrometer equipped with a diamond ATR accessory.
- Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
- Parameters: 32 scans at a resolution of 4 cm⁻¹.

- Processing: Perform a background scan (with a clean crystal) prior to the sample scan. The system automatically ratios the sample to the background.

Mapping the Skeleton: 1D and 2D NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. It provides detailed information about the chemical environment, connectivity, and spatial relationships of hydrogen and carbon atoms.

^1H NMR reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their relative abundance (integration).

Expertise in Spectral Interpretation: The key to interpreting the ^1H NMR spectrum is to break the molecule into its constituent parts: the furan ring, the piperidine ring, and the amine group. The furan protons will be in the aromatic region, while the piperidine protons will be in the aliphatic region. Due to the amide bond, rotation around the C-N bond can be restricted, potentially leading to broadened signals or even distinct sets of signals for the piperidine protons, especially those alpha to the nitrogen.

Table 3: Predicted ^1H NMR Chemical Shifts and Multiplicities

Proton Assignment	Predicted δ (ppm)	Multiplicity	Integration	Rationale
Furan H5	~7.6	dd	1H	Most deshielded furan proton, adjacent to the oxygen atom.
Furan H3	~7.2	dd	1H	Coupled to H4 and H5.
Furan H4	~6.5	dd	1H	Most shielded furan proton, coupled to H3 and H5.
Piperidine H2eq, H6eq	~4.2-4.6	m	2H	Equatorial protons alpha to the amide nitrogen, deshielded.
Piperidine H2ax, H6ax	~3.2-3.6	m	2H	Axial protons alpha to the amide nitrogen.
Piperidine H4	~2.9-3.1	m	1H	Proton on the carbon bearing the amine group.
Piperidine H3ax, H5ax	~1.9-2.1	m	2H	Axial protons beta to the nitrogen.
Piperidine H3eq, H5eq	~1.4-1.6	m	2H	Equatorial protons beta to the nitrogen.
Amine -NH ₂	~1.5-2.5	br s	2H	Broad signal due to exchange; integration

confirms 2
protons.

Note: dd = doublet of doublets, m = multiplet, br s = broad singlet. Chemical shifts are predictions and can vary based on solvent and concentration.

^{13}C NMR, often run with proton decoupling, shows a single peak for each unique carbon atom, revealing the carbon skeleton of the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ carbons.

Table 4: Predicted ^{13}C NMR Chemical Shifts

Carbon Assignment	Predicted δ (ppm)	DEPT-135 Phase	Rationale
Amide C=O	~160-165	None	Carbonyl carbon, highly deshielded.
Furan C2	~148	None	Quaternary carbon attached to the carbonyl group.
Furan C5	~145	Positive (CH)	Carbon adjacent to the oxygen.
Furan C3	~117	Positive (CH)	Furan ring carbon.
Furan C4	~112	Positive (CH)	Furan ring carbon.
Piperidine C4	~50	Positive (CH)	Carbon bearing the amine group.
Piperidine C2, C6	~42-46	Negative (CH ₂)	Carbons alpha to the amide nitrogen. Broadening is possible.
Piperidine C3, C5	~32-35	Negative (CH ₂)	Carbons beta to the amide nitrogen.

While 1D NMR provides the pieces, 2D NMR shows how they are connected.

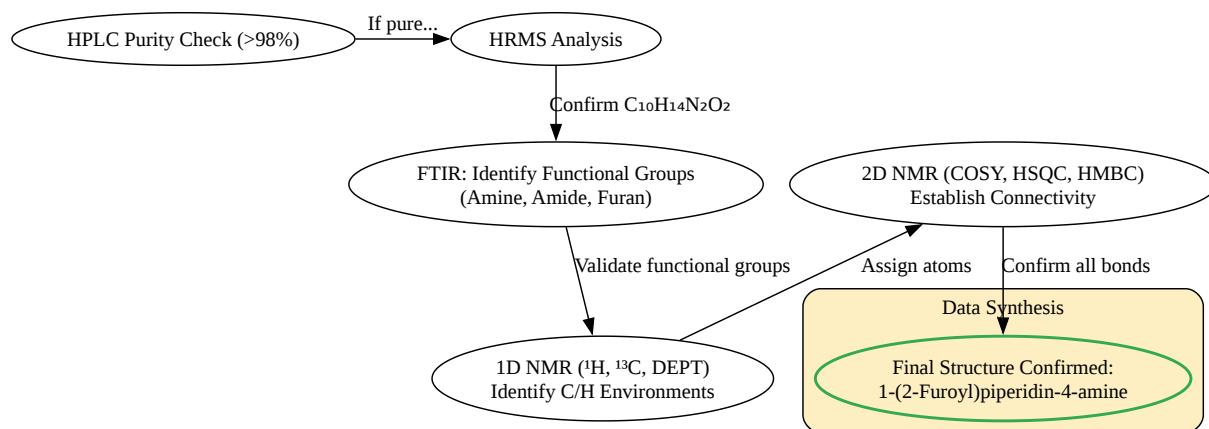
- COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This is invaluable for tracing the connectivity through the entire piperidine ring system.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal of the atom it is directly bonded to. This definitively assigns the protonated carbons.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is the ultimate tool for connecting the molecular fragments. The key correlation to observe is between the piperidine H2/H6 protons and the furoyl carbonyl carbon, which unambiguously links the two rings via the amide bond.

Experimental Protocol 3: NMR Spectroscopy

- System: 400 MHz (or higher) NMR spectrometer.
- Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). DMSO-d_6 is often preferred for compounds with exchangeable protons like amines, as it slows the exchange rate.
- ^1H NMR: Acquire with standard parameters.
- $^{13}\text{C}\{^1\text{H}\}$ NMR: Acquire with proton decoupling.
- DEPT-135: Acquire to differentiate carbon types.
- 2D Experiments: Acquire standard gCOSY, gHSQC, and gHMBC experiments.
- Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Phase and baseline correct all spectra. Calibrate the ^1H spectrum to the residual solvent peak and the ^{13}C spectrum accordingly.

Integrated Data Analysis: The Final Structure Confirmation

The structure elucidation process is a logical workflow where each piece of data validates the others.



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Synthesizing the Evidence:

- HRMS provides the molecular formula: C₁₀H₁₄N₂O₂.
- FTIR confirms the presence of a primary amine (-NH₂), a tertiary amide (C=O), and a furan ring.
- ¹³C NMR and DEPT show 10 distinct carbon signals: one carbonyl, four sp² carbons of the furan, and four sp³ carbons of the piperidine ring, consistent with the formula.

- ^1H NMR shows signals in the aromatic region for the furan and in the aliphatic region for the piperidine ring, with integrations matching the 14 protons in the formula.
- COSY traces the proton-proton couplings from H2->H3->H4->H5->H6 within the piperidine ring.
- HSQC links each proton signal to its directly attached carbon (e.g., piperidine H4 proton to the C4 carbon at ~50 ppm).
- HMBC provides the final, definitive link. A correlation from the piperidine protons at C2/C6 (~4.2-4.6 ppm) to the amide carbonyl carbon (~160-165 ppm) proves that the furoyl group is attached to the piperidine nitrogen at position 1. A correlation from the H3/H5 protons to the C4 carbon confirms the position of the amine group.

This multi-faceted, self-validating system of experiments provides an unassailable confirmation of the structure as **1-(2-Furoyl)piperidin-4-amine**.

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- To cite this document: BenchChem. [1-(2-Furoyl)piperidin-4-amine structure elucidation]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2666891#1-2-furoyl-piperidin-4-amine-structure-elucidation>

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